4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl-
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Overview
Description
4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- is a heterocyclic compound that features a pyridinone core substituted with a bromophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyridinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-phenyl-
- 4(1H)-Pyridinone, 2-(4-fluorophenyl)-2,3-dihydro-1-phenyl-
- 4(1H)-Pyridinone, 2-(4-methylphenyl)-2,3-dihydro-1-phenyl-
Uniqueness
The presence of the bromine atom in 4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
387388-82-1 |
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Molecular Formula |
C17H14BrNO |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-phenyl-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C17H14BrNO/c18-14-8-6-13(7-9-14)17-12-16(20)10-11-19(17)15-4-2-1-3-5-15/h1-11,17H,12H2 |
InChI Key |
KIMTVASTQYAEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C=CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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